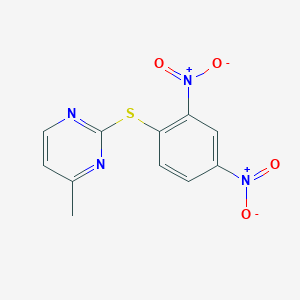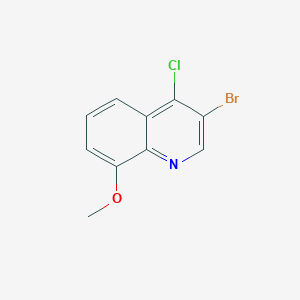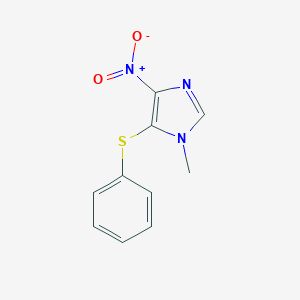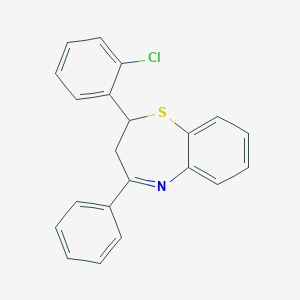
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is not fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to interact with ion channels, such as calcium channels, which may contribute to its anticonvulsant effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine can modulate the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use as an anti-cancer agent. In addition, it has been shown to exhibit anticonvulsant and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine in lab experiments is its diverse pharmacological properties, which make it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to study its potential as a treatment for neurological and psychiatric disorders, such as epilepsy and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for increased yields and purity.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a multistep process that involves the condensation of 2-chlorobenzaldehyde with phenylacetonitrile to form 2-(2-chlorophenyl)benzylidenemalononitrile. This compound is then reacted with 2-mercaptoaniline to form the final product, 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. The synthesis method has been optimized to obtain high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
60246-85-7 |
|---|---|
Produktname |
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
Molekularformel |
C21H16ClNS |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C21H16ClNS/c22-17-11-5-4-10-16(17)21-14-19(15-8-2-1-3-9-15)23-18-12-6-7-13-20(18)24-21/h1-13,21H,14H2 |
InChI-Schlüssel |
OFZHWFSIDOELHN-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




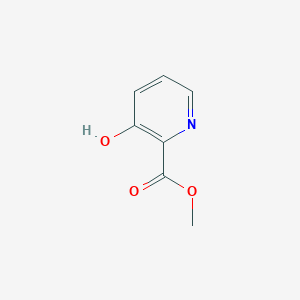
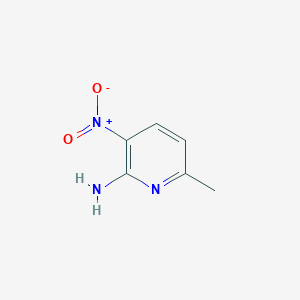

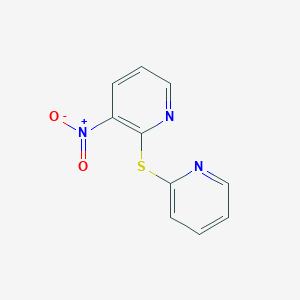

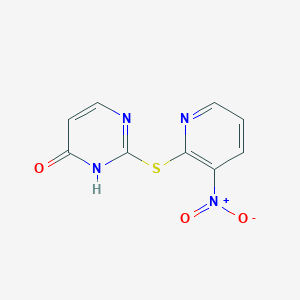
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)

![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)
